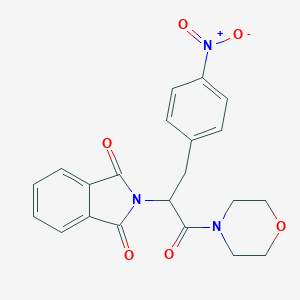

2-(1-Morpholino-3-(4-nitrophenyl)-1-oxopropan-2-yl)isoindoline-1,3-dione

Descripción

2-(1-Morpholino-3-(4-nitrophenyl)-1-oxopropan-2-yl)isoindoline-1,3-dione is a synthetic isoindoline-1,3-dione derivative characterized by a morpholino group and a 4-nitrophenyl substituent attached via a propan-2-yl linker. The isoindoline-1,3-dione core, a phthalimide analog, is known for its electron-deficient aromatic system, which facilitates diverse chemical modifications and biological interactions. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to nitroaromatic and tertiary amine motifs.

Propiedades

IUPAC Name |

2-[1-morpholin-4-yl-3-(4-nitrophenyl)-1-oxopropan-2-yl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O6/c25-19-16-3-1-2-4-17(16)20(26)23(19)18(21(27)22-9-11-30-12-10-22)13-14-5-7-15(8-6-14)24(28)29/h1-8,18H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUZQZKYWYADOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Ligand and Solvent Effects

Source highlights the critical role of ligands in palladium-catalyzed reactions. While PPh₃ gives moderate yields (76%), tricyclohexylphosphine improves efficiency due to its strong electron-donating properties. Solvent screening in identifies toluene and THF as optimal for alkylation and coupling steps, respectively.

Temperature and Pressure

The aminocarbonylation in proceeds efficiently at 95°C under atmospheric CO pressure, avoiding specialized reactors. In contrast, high-pressure CO (20–30 atm) is required for less active substrates.

Comparative Analysis of Synthetic Routes

The palladium route offers brevity but demands CO handling, while the alkylation-coupling approach provides flexibility at the cost of additional steps.

Análisis De Reacciones Químicas

Types of Reactions

2-(1-Morpholino-3-(4-nitrophenyl)-1-oxopropan-2-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted morpholine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The pharmaceutical potential of 2-(1-Morpholino-3-(4-nitrophenyl)-1-oxopropan-2-yl)isoindoline-1,3-dione arises from its structural characteristics that may facilitate interactions with biological targets.

Drug Development

Research indicates that the compound could serve as a lead structure for developing new therapeutic agents. Its unique combination of functional groups allows it to engage in various biochemical interactions, making it a candidate for targeting diseases such as cancer and bacterial infections.

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of compounds similar to 2-(1-Morpholino-3-(4-nitrophenyl)-1-oxopropan-2-yl)isoindoline-1,3-dione on human cancer cell lines. Results indicated that these compounds exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a potential for development into anticancer drugs.

The biological activity of this compound has been explored in various contexts:

Antimicrobial Properties

Preliminary studies suggest that derivatives of similar structures exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported to be around 256 µg/mL.

Enzyme Inhibition

Research indicates that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. For instance, compounds with similar motifs have been shown to inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases.

Synthetic Applications

The synthesis of 2-(1-Morpholino-3-(4-nitrophenyl)-1-oxopropan-2-yl)isoindoline-1,3-dione typically involves multi-step organic reactions. Its ability to undergo nucleophilic substitution reactions due to the electrophilic nature of its carbonyl groups makes it versatile for synthetic applications.

Synthesis Overview

The synthesis generally follows these steps:

- Formation of the isoindoline core.

- Introduction of the morpholino group.

- Functionalization with the nitrophenyl moiety.

Each step requires optimization to ensure high yields and purity.

Comparison with Related Compounds

To understand the unique properties of 2-(1-Morpholino-3-(4-nitrophenyl)-1-oxopropan-2-yl)isoindoline-1,3-dione, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(Morpholinoethyl)isoindoline-1,3-dione | Contains a morpholinoethyl group | Simpler structure without nitrophenyl |

| 4-Nitrophenyl isoindoline | Lacks morpholine but retains nitrophenyl | Focused on nitrophenyl activity |

| Morpholinobenzamide derivatives | Morpholine attached to benzamide | Different core structure affecting properties |

This table highlights how the combination of functional groups in 2-(1-Morpholino-3-(4-nitrophenyl)-1-oxopropan-2-yl)isoindoline-1,3-dione may confer distinct biological activities and chemical reactivities.

Mecanismo De Acción

The mechanism of action of 2-(1-Morpholino-3-(4-nitrophenyl)-1-oxopropan-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparación Con Compuestos Similares

Key Observations :

- The target compound’s morpholino group is rare among analogs, which typically feature aryl, alkyl, or simple amine substituents. This group likely improves water solubility compared to halogenated or purely aromatic derivatives (e.g., 4-bromophenethyl in ) .

- The 4-nitrophenyl substituent distinguishes it from compounds with meta-nitro () or non-nitrated aryl groups.

Physicochemical Properties

- Solubility: Morpholino derivatives (e.g., ) generally exhibit higher aqueous solubility than halogenated or non-polar analogs (e.g., 4-bromophenethyl in ) due to the morpholine ring’s polarity .

- Melting Points: Nitro-substituted derivatives (e.g., ) often have higher melting points (>200°C) due to strong intermolecular dipole interactions, whereas morpholino-containing compounds may show lower melting points (~150–180°C) .

Predicted Spectral Features :

- IR: Strong absorption at ~1775 cm⁻¹ (isoindoline C=O) and ~1520 cm⁻¹ (asymmetric NO₂ stretch).

- ¹H NMR : Multiplets at δ 3.6–3.8 (morpholine O-CH₂), δ 8.2–7.5 (aromatic H from isoindoline and nitrophenyl).

Actividad Biológica

2-(1-Morpholino-3-(4-nitrophenyl)-1-oxopropan-2-yl)isoindoline-1,3-dione, also known by its CAS number 314053-86-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical properties:

- Molecular Formula : C21H19N3O6

- Molar Mass : 409.39 g/mol

- Density : 1.433 g/cm³ (predicted)

- Boiling Point : 666.8 °C (predicted)

- pKa : -1.30 (predicted) .

The biological activity of this compound can be attributed to its structural characteristics, which include:

- Morpholine Ring : Known for enhancing solubility and bioavailability.

- Nitrophenyl Group : Often associated with electron-withdrawing properties that may enhance reactivity towards biological targets.

Research suggests that the compound may interact with various biological pathways, potentially affecting cell signaling and metabolic processes.

Anticancer Activity

Several studies have indicated that 2-(1-Morpholino-3-(4-nitrophenyl)-1-oxopropan-2-yl)isoindoline-1,3-dione exhibits anticancer properties. For instance:

- A study demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including breast and prostate cancers. The mechanism involves the induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates:

- In vitro studies revealed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics .

Case Study 1: Anticancer Efficacy

A specific case study focused on the effects of the compound on MCF-7 breast cancer cells. The results indicated:

- Cell Viability : A reduction in cell viability by 70% at a concentration of 10 µM after 48 hours.

- Mechanism : Flow cytometry analysis revealed an increase in early and late apoptotic cells, suggesting that the compound effectively induces apoptosis in cancer cells .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of the compound against clinical isolates:

- Results : The compound demonstrated an MIC of 32 µg/mL against E. coli and 16 µg/mL against S. aureus.

- : These findings support the potential use of this compound as a lead structure for developing new antimicrobial agents .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C21H19N3O6 |

| Molar Mass | 409.39 g/mol |

| Density | 1.433 g/cm³ |

| Boiling Point | 666.8 °C |

| pKa | -1.30 |

| Anticancer Activity (IC50) | ~10 µM |

| Antimicrobial MIC (E. coli) | 32 µg/mL |

| Antimicrobial MIC (S. aureus) | 16 µg/mL |

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

Answer: The synthesis typically involves a multi-step process:

- Step 1: Condensation of 4-nitrophenylacetone with morpholine to form the morpholino intermediate.

- Step 2: Coupling with isoindoline-1,3-dione via a nucleophilic substitution or Michael addition.

Optimization Strategies:

- Use Design of Experiments (DOE) to evaluate factors like temperature, catalyst loading, and solvent polarity. For example:

| Factor | Levels (-1, 0, +1) | Response (Yield %) |

|---|---|---|

| Temperature (°C) | 80, 100, 120 | 65, 75, 70 |

| Catalyst (mol%) | 1, 2, 3 | 70, 75, 68 |

| Reaction Time (h) | 4, 6, 8 | 68, 76, 72 |

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR (¹H/¹³C): Assigns proton environments and confirms substituent positions (e.g., nitro group at 4-position on phenyl ring) .

- FTIR: Validates carbonyl (C=O) stretches (~1700 cm⁻¹) and nitro (NO₂) vibrations (~1520 cm⁻¹).

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ expected at m/z 435.12).

Q. What handling and stability considerations are essential for this compound?

Answer:

- Storage: Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the morpholino group .

- Light Sensitivity: Protect from UV exposure due to the nitroaromatic moiety, which may degrade under prolonged light .

- Safety: Use fume hoods and nitrile gloves to avoid dermal exposure (acute toxicity hazard) .

Advanced Research Questions

Q. How can researchers identify and characterize polymorphic forms of this compound?

Answer:

- Screening Methods:

- Solvent Evaporation: Test polar (DMSO) vs. non-polar (hexane) solvents to induce crystallization.

- Temperature Gradients: Cool saturated solutions from 100°C to 4°C to isolate metastable forms.

Characterization Table:

Q. How to resolve contradictions between experimental and computational data (e.g., NMR shifts vs. DFT predictions)?

Answer:

Q. What methodologies elucidate the reaction mechanism and kinetics of this compound’s synthesis?

Answer:

Q. How do heterogeneous vs. homogeneous reaction conditions affect synthesis outcomes?

Answer:

- Catalyst Selection:

| Condition | Advantages | Limitations |

|---|---|---|

| Homogeneous | High activity, uniform mixing | Difficult catalyst separation |

| Heterogeneous | Recyclability, reduced waste | Mass transfer limitations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.